4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one
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Overview
Description
4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one is a compound known for its potent inhibitory effects on poly (ADP-ribose) polymerase (PARP) enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one typically involves multiple steps, starting from commercially available precursors. One common route includes the reaction of 4-fluorobenzyl bromide with 4-methoxypiperidine to form an intermediate, which is then coupled with phthalazinone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of high-performance liquid chromatography (HPLC) is common for purification purposes .
Chemical Reactions Analysis
Types of Reactions
4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA repair mechanisms.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, especially in tumors resistant to other PARP inhibitors.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting PARP enzymes, which play a crucial role in DNA repair. By blocking these enzymes, 4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one induces DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in cancer cells with defective DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .
Comparison with Similar Compounds
Similar Compounds
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: Known for its efficacy in treating ovarian cancer.
Niraparib: Used in the treatment of recurrent ovarian cancer.
Uniqueness
4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one is unique due to its lower affinity for P-glycoprotein (Pgp) compared to other PARP inhibitors like olaparib. This property allows it to overcome drug resistance mechanisms in certain cancer cells, making it a valuable addition to the arsenal of cancer therapeutics .
Properties
Molecular Formula |
C22H22FN3O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one |
InChI |
InChI=1S/C22H22FN3O3/c1-29-15-8-10-26(11-9-15)22(28)18-12-14(6-7-19(18)23)13-20-16-4-2-3-5-17(16)21(27)25-24-20/h2-7,12,15,20H,8-11,13H2,1H3 |
InChI Key |
UOIMIFOGHYGMQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3C4=CC=CC=C4C(=O)N=N3)F |
Origin of Product |
United States |
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